molecular formula C10H16Cl2N4S B2700785 4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride CAS No. 321571-41-9

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride

Cat. No. B2700785
CAS RN: 321571-41-9
M. Wt: 295.23
InChI Key: ZFNYLBUEXXBAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine hydrochloride (4-Chloro-6-MMPYM-HCl) is a synthetic compound used in a variety of scientific research applications. It has been used in numerous studies to investigate a wide range of biochemical and physiological effects, and is an important tool for researchers in the fields of biochemistry, pharmacology, and cell biology. This article will discuss the synthesis method of 4-Chloro-6-MMPYM-HCl, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of pyrimidine derivatives in synthesizing heterocyclic compounds due to their broad spectrum of biological activities. A study by Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives using simple and efficient methods. This research also extended to the synthesis of ethyl-2-(pyridin-4-yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in producing a range of biologically active molecules (Bassyouni & Fathalla, 2013).

Chemoselective Reactions

The chemoselective reactions of pyrimidine derivatives, specifically 4,6-dichloro-2-(methylsulfonyl)pyrimidine, with amines have been thoroughly investigated. Baiazitov et al. (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various amines, demonstrating selective displacement of chloride and sulfone groups under different conditions. This research underscores the significance of pyrimidine derivatives in synthetic chemistry for their selective reactivity, paving the way for the development of novel compounds (Baiazitov et al., 2013).

Pharmacological Properties

In addition to synthetic applications, pyrimidine derivatives have been evaluated for their pharmacological properties. Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives and subsequently prepared 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. These compounds were assessed for their antibacterial activity, demonstrating the potential of pyrimidine-based compounds in medicinal chemistry for developing new antibacterial agents (Rostamizadeh et al., 2013).

properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4S.ClH/c1-14-3-5-15(6-4-14)9-7-8(11)12-10(13-9)16-2;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWHNWVBKRXALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)SC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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